molecular formula C11H14N2O3 B8643188 3-(3-Methylbutanamido)isonicotinic acid

3-(3-Methylbutanamido)isonicotinic acid

Cat. No.: B8643188
M. Wt: 222.24 g/mol
InChI Key: IMWLXBMZJCNYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylbutanamido)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids. This compound is characterized by the presence of a 3-methylbutanoyl group attached to the amino group of isonicotinic acid. It is a derivative of pyridine with a carboxylic acid substituent at the 4-position, making it an isomer of picolinic acid and nicotinic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutanamido)isonicotinic acid typically involves the acylation of isonicotinic acid with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbutanamido)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Methylbutanamido)isonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-(3-Methylbutanamido)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the synthesis of essential components in bacterial cell walls, leading to the disruption of cell wall integrity and ultimately causing cell death. This mechanism is similar to that of isoniazid, a well-known antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylbutanamido)isonicotinic acid is unique due to the presence of the 3-methylbutanoyl group, which imparts distinct chemical and biological properties. This structural modification can enhance the compound’s stability, solubility, and bioactivity compared to its analogs .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-(3-methylbutanoylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c1-7(2)5-10(14)13-9-6-12-4-3-8(9)11(15)16/h3-4,6-7H,5H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

IMWLXBMZJCNYOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=C(C=CN=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-aminoisonicotinic acid 1-1 (3.89 g, 28.16 mmol) in DMF at 0° C. was added isovaleryl chloride (3.73 g, 30.97 mmol) and the reaction was stirred at 0° C. After 2.5 h, water was added to the reaction mixture and a precipitate formed which was collected by filtration and washed with ether to afford the title compound as a bone colored powder. 1H NMR (500 MHz, CDCl3) δ 0.95 (d, J=7 Hz, 6H), 2.06-2.13 (m, 1H), 2.27 (d, J=7 Hz, 2H), 7.73 (d, J=4.5 Hz, 1H), 8.41 (d, J=5 Hz, 1H), 9.37 (s, 1H). MS [M+H] C11H14N2O3=223.1.
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